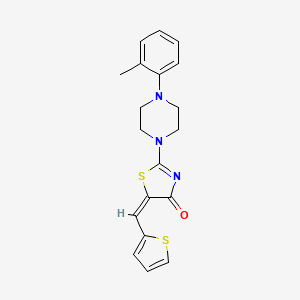

(E)-5-(thiophen-2-ylmethylene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Description

(E)-5-(thiophen-2-ylmethylene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a piperazine moiety, and a thiophene group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name |

(5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c1-14-5-2-3-7-16(14)21-8-10-22(11-9-21)19-20-18(23)17(25-19)13-15-6-4-12-24-15/h2-7,12-13H,8-11H2,1H3/b17-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNIXPAFDRURKF-GHRIWEEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)C(=CC4=CC=CS4)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=CS4)/S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(thiophen-2-ylmethylene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.

Attachment of the Thiophene Group: The thiophene moiety is incorporated through a Knoevenagel condensation reaction, where thiophene-2-carbaldehyde reacts with the thiazole-piperazine intermediate in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(thiophen-2-ylmethylene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiazole ring or other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halogenated reagents, nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-5-(thiophen-2-ylmethylene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown promise in preliminary studies as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and enzymes makes it a candidate for further investigation in drug development.

Medicine

In medicine, researchers are exploring the potential of this compound as a therapeutic agent. Its interactions with specific molecular targets suggest it could be developed into drugs for treating infections or other diseases.

Industry

Industrially, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its conjugated system.

Mechanism of Action

The mechanism of action of (E)-5-(thiophen-2-ylmethylene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This can lead to inhibition of microbial growth or modulation of biological pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

(E)-5-(2-furylmethylene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one: Similar structure with a furan ring instead of a thiophene ring.

(E)-5-(phenylmethylene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one: Contains a phenyl group instead of a thiophene group.

(E)-5-(pyridin-2-ylmethylene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one: Features a pyridine ring in place of the thiophene ring.

Uniqueness

The uniqueness of (E)-5-(thiophen-2-ylmethylene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one lies in its combination of a thiophene ring with a piperazine-thiazole framework. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

(E)-5-(thiophen-2-ylmethylene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic compound that belongs to the thiazole derivatives class, known for their diverse biological activities. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure can be characterized by its thiazole ring, thiophene moiety, and a piperazine group. The synthesis typically involves the condensation of thiophene-2-carbaldehyde with 2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one under basic conditions, often using sodium hydroxide or potassium carbonate in solvents like ethanol or methanol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. In vitro assays demonstrated that compounds with similar structures exhibited significant antiproliferative effects against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, related thiazole derivatives showed IC50 values in the low micromolar range, indicating effective growth inhibition .

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4c | MCF-7 | 2.57 ± 0.16 | |

| 4c | HepG2 | 7.26 ± 0.44 | |

| (E)-5... | MCF-7 | TBD | This study |

| (E)-5... | HepG2 | TBD | This study |

The mechanism by which this compound exerts its biological effects is likely multifaceted. Thiazole derivatives can interact with various molecular targets, including enzymes and receptors involved in cancer progression. For example, they may inhibit key signaling pathways or induce apoptosis in cancer cells .

Enzyme Inhibition

In addition to anticancer activity, thiazole derivatives have been evaluated for their enzyme inhibitory properties. Some studies have reported potent inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders like Alzheimer's disease. Compounds structurally similar to this compound exhibited IC50 values ranging from 100 to 200 nM, suggesting potential as AChE inhibitors .

Table 2: AChE Inhibition Potency of Thiazole Derivatives

Case Studies

Several case studies have demonstrated the biological efficacy of thiazole derivatives:

- Study on MCF-7 and HepG2 Cells : A series of thiazole derivatives were synthesized and screened for antiproliferative activity against MCF-7 and HepG2 cell lines. The most active derivative showed significant growth inhibition compared to standard drugs like Staurosporine .

- VEGFR-2 Kinase Assay : Another study assessed the ability of thiazole derivatives to inhibit VEGFR-2, a receptor involved in tumor angiogenesis. The results indicated that certain derivatives could effectively inhibit this kinase, further supporting their potential as anticancer agents .

Q & A

Q. Table 1: Representative Synthesis Conditions

Advanced: How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Answer:

Discrepancies between experimental data (e.g., NMR chemical shifts) and computational/X-ray results often arise from conformational flexibility or solvent effects . To resolve:

X-Ray Crystallography : Confirm the (E)-configuration of the thiophen-2-ylmethylene group via single-crystal analysis, as done for analogous thiazolidinones .

DFT Calculations : Compare computed NMR shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers .

Solvent Modeling : Account for solvent polarity in NMR simulations (e.g., DMSO-d6 vs. CDCl3) using COSMO-RS .

Basic: What characterization techniques are essential for confirming purity and structure?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

- 1H/13C NMR : Key signals include:

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 410.12) .

Advanced: How do structural modifications (e.g., o-tolyl vs. p-tolyl) impact biological activity?

Answer:

Structure-Activity Relationship (SAR) Insights :

Q. Table 2: Cytotoxicity of Analogues

| Substituent | Cancer Cell Line (IC50, μM) | Normal Cell (WI-38) Selectivity | Reference |

|---|---|---|---|

| o-Tolyl | MCF-7: 2.1 ± 0.3 | 8.5-fold | |

| p-Tolyl | HEPG-2: 4.7 ± 0.6 | 3.2-fold |

Advanced: What computational tools are suitable for predicting synthetic pathways or bioactivity?

Answer:

- Retrosynthesis : Use Pistachio or Reaxys databases to identify feasible routes (e.g., prioritizing Knoevenagel over Suzuki coupling for thiophene derivatives) .

- Docking Studies (AutoDock Vina) : Model interactions with targets like EGFR (PDB: 1M17) to prioritize analogues with ∆G < -9 kcal/mol .

- ADMET Prediction (SwissADME) : Optimize logP (2–3) and topological polar surface area (<90 Ų) for blood-brain barrier penetration .

Basic: How should researchers address contradictory cytotoxicity data across cell lines?

Answer:

Contradictions often stem from cell line heterogeneity or assay conditions . Mitigate via:

Standardized Protocols : Use the same passage number and SRB assay conditions (48 h incubation, 5% CO2) .

Dose-Response Curves : Generate 8-point IC50 plots (0.1–100 μM) to reduce variability.

Mechanistic Studies : Compare apoptosis (Annexin V) vs. necrosis (LDH release) to confirm mode of action .

Advanced: What strategies improve compound stability during in vitro assays?

Answer:

- Degradation Pathways : Monitor hydrolytic cleavage of the thiazol-4-one ring under physiological pH (t1/2 < 24 h in PBS) via LC-MS .

- Stabilization : Co-incubate with antioxidants (e.g., 1 mM ascorbate) or use DMSO stocks (<0.1% final concentration) to prevent ROS-mediated degradation .

Advanced: How can selectivity for cancer vs. normal cells be optimized?

Answer:

- Targeted Delivery : Conjugate with folate or integrin-targeting peptides (e.g., RGD) to enhance tumor uptake .

- Proteomics Profiling : Identify off-target effects using kinome-wide screening (e.g., KINOMEscan) .

Basic: What are common pitfalls in scaling up synthesis?

Answer:

- Low Yields : Optimize stoichiometry (1:1.3 molar ratio of aldehyde to thiazolidinone) and switch to microwave-assisted synthesis (30 min vs. 6 h) .

- Purification : Replace recrystallization with flash chromatography (silica gel, EtOAc/hexane) for >10 g batches .

Advanced: How can AI/ML models accelerate research on this compound?

Answer:

- Generative Chemistry (MolGPT) : Design novel analogues with improved solubility and potency .

- Reaction Prediction (ASKCOS) : Predict side products (e.g., Z-isomers) and optimize conditions to suppress them .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.